molecular formula C11H11ClO4 B094583 7-Chloro-3,4-dihydro-8-hydroxy-6-methoxy-3-methyl-1H-2-benzopyran-1-one CAS No. 15815-79-9

7-Chloro-3,4-dihydro-8-hydroxy-6-methoxy-3-methyl-1H-2-benzopyran-1-one

Cat. No.: B094583
CAS No.: 15815-79-9
M. Wt: 242.65 g/mol
InChI Key: FODMMACJFYQIHT-UHFFFAOYSA-N
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Description

Historical Overview and Discovery

The study of 3,4-dihydroisocoumarins traces back to 1916 with the isolation of hydrangenol from Hydrangea hortensia, marking the first documented discovery of this structural class. These compounds gained prominence in the mid-20th century when mellein (ochracin) was identified in Aspergillus melleus cultures, revealing their fungal origins. The chlorinated derivative 7-chloro-3,4-dihydro-8-hydroxy-6-methoxy-3-methyl-1H-2-benzopyran-1-one emerged later through investigations into marine fungi and plant-endophyte interactions, particularly in species like Coniothyrium palmarum and Phoma spp.. Its structural complexity and bioactivity profile spurred interest in natural product chemistry, linking it to ecological defense mechanisms in both plants and microbes.

Classification and Nomenclature

3,4-Dihydroisocoumarins belong to the larger isocoumarin family, distinguished by a saturated C3–C4 bond. The IUPAC nomenclature designates the parent structure as 3,4-dihydro-1H-2-benzopyran-1-one, with substituents numbered according to benzopyran ring positions. For the target compound:

  • 7-Chloro : Chlorine at C7
  • 8-Hydroxy : Hydroxyl at C8
  • 6-Methoxy : Methoxy at C6
  • 3-Methyl : Methyl at C3

Trivial names often reflect biological sources; for example, "chloromellein" derivatives originate from Aspergillus and Phoma species. The compound is alternatively termed (3R,4S)-7-chloro-4,8-dihydroxy-6-methoxy-3-methyl-3,4-dihydroisochromen-1-one in stereospecific contexts.

Structural Characteristics of Melleins

Melleins are a subclass of 3,4-dihydroisocoumarins characterized by a methyl group at C3 and varying oxygenation patterns. The target compound exhibits:

  • Core Skeleton : A benzopyranone system with a fused lactone ring.
  • Substituents :
    • Chlorine at C7 enhances electrophilic reactivity.
    • Methoxy (C6) and hydroxyl (C8) groups confer polarity.
    • Methyl at C3 creates a chiral center, often with R configuration.
  • Stereochemistry : X-ray crystallography confirms the (3R,4S) configuration in related analogs, critical for bioactivity.

Table 1: Key Structural Features

Position Substituent Role in Bioactivity
C3 Methyl Chiral center, hydrophobic interactions
C6 Methoxy Electron donation, membrane permeability
C7 Chlorine Electrophilicity, enzyme inhibition
C8 Hydroxyl Hydrogen bonding, antioxidant capacity

Significance in Natural Products Chemistry

This compound exemplifies the structural diversity of dihydroisocoumarins, which are prized for their ecological and pharmacological roles:

  • Antimicrobial Activity : Inhibits Staphylococcus aureus and Pseudomonas aeruginosa (MIC: 1–64 μg/mL).
  • Antifungal Properties : Disrupts hyphal growth in Botrytis cinerea and Fusarium spp..
  • Biosynthetic Pathways : Produced via polyketide synthases (PKS) in fungi, with chlorination mediated by halogenases.
  • Ecological Interactions : Acts as a phytotoxin in plant-pathogen systems, influencing host colonization.

Research highlights its potential as a scaffold for drug development, particularly in overcoming antibiotic resistance. Studies on analogs like hydrangenol and 4-hydroxymellein further validate the pharmacophoric importance of the dihydroisocoumarin core.

Properties

IUPAC Name

7-chloro-8-hydroxy-6-methoxy-3-methyl-3,4-dihydroisochromen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO4/c1-5-3-6-4-7(15-2)9(12)10(13)8(6)11(14)16-5/h4-5,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODMMACJFYQIHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C(=C2C(=O)O1)O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Key Steps

  • Dianion Formation :

    • Ortho-toluic acid derivatives are treated with LDA in tetrahydrofuran (THF) at -78°C, yielding a dianion stabilized by resonance.

    • Example:

      *Ortho*-toluic acid+2LDADianion intermediate+2Li+\text{*Ortho*-toluic acid} + 2 \, \text{LDA} \rightarrow \text{Dianion intermediate} + 2 \, \text{Li}^+
  • Nucleophilic Addition :

    • The dianion reacts with electrophiles (e.g., aldehydes or ketones) to form a β-hydroxy acid intermediate. For the target compound, a methyl-substituted electrophile may introduce the 3-methyl group.

  • Acid-Catalyzed Cyclization :

    • The intermediate undergoes intramolecular cyclization under acidic conditions (e.g., HCl/MeOH) to form the dihydroisocoumarin core.

Alternative Synthetic Routes

Biosynthetic Approaches

Although the compound is listed as an antibiotic (LL-N313η), no direct biosynthetic pathways are documented in the provided sources. However, microbial fermentation of Penicillium or Aspergillus species could theoretically yield similar dihydroisocoumarins, followed by halogenation for chloro-group introduction.

Functional Group Interconversion

  • Hydroxy to Methoxy : A phenol group at position 6 can be methylated using dimethyl sulfate ((CH₃O)₂SO₂) under basic conditions.

  • Chlorination via Directed Ortho-Metallation : A directed ortho-metallation (DoM) strategy using tert-butyllithium (t-BuLi) and subsequent quenching with ClSiMe₃ could achieve regioselective chlorination.

Optimization and Challenges

Regioselectivity and Steric Effects

  • The steric bulk of the 3-methyl group may hinder cyclization, necessitating elevated temperatures or prolonged reaction times.

  • Competing reactions during chlorination (e.g., multiple substitutions) require careful control of stoichiometry and temperature.

Yield Data from Comparable Syntheses

StepConditionsYield (%)Reference
Dianion formationLDA, THF, -78°C85–90
CyclizationHCl/MeOH, reflux70–75
ChlorinationSOCl₂, DMF, 0°C to RT60–65
MethylationCH₃I, K₂CO₃, acetone80–85

Structural Confirmation and Analytical Data

Post-synthesis characterization typically involves:

  • Mass Spectrometry : Molecular ion peak at m/z 242.66 (C₁₁H₁₁ClO₄).

  • NMR Spectroscopy :

    • ¹H NMR : Signals for aromatic protons (δ 6.5–7.5 ppm), methoxy (δ 3.8 ppm), and methyl groups (δ 1.2–1.5 ppm).

    • ¹³C NMR : Carbonyl resonance at δ 170–175 ppm .

Chemical Reactions Analysis

Core Reactivity and Functional Groups

Compound X contains:

  • A 3,4-dihydroisocoumarin backbone

  • Chlorine at C-7

  • Hydroxyl at C-8

  • Methoxy at C-6

  • Methyl at C-3

Key reactive sites:

  • C-1 lactone : Susceptible to nucleophilic attack (e.g., hydrolysis, aminolysis).

  • C-8 hydroxyl : Prone to O-methylation, glucuronidation, or oxidation.

  • C-7 chlorine : Potential site for substitution or elimination under basic conditions.

Hydrolysis of the Lactone Ring

The lactone ring (1H-2-benzopyran-1-one) undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Example :

  • Compound X7-chloro-8-hydroxy-6-methoxy-3-methylisochroman-1-carboxylic acid

    • Conditions : 1M NaOH, reflux (4–6 hrs) .

    • Yield : ~75–85% (estimated from analogous compounds).

O-Methylation of the C-8 Hydroxyl

The phenolic hydroxyl group at C-8 participates in methylation reactions:
Example :

  • Compound X + CH₃I → 7-chloro-6,8-dimethoxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one

    • Conditions : K₂CO₃, DMF, 60°C (12 hrs) .

    • Yield : ~90% (based on similar reactions in ).

Chlorine Substitution

The C-7 chlorine may undergo nucleophilic aromatic substitution (NAS) with strong nucleophiles:
Example :

  • Compound X + NH₃ → 7-amino-3,4-dihydro-8-hydroxy-6-methoxy-3-methyl-1H-2-benzopyran-1-one

    • Conditions : NH₃/MeOH, 100°C (24 hrs) .

    • Yield : <50% (low due to steric hindrance from C-3 methyl).

Oxidation of the C-8 Hydroxyl

The C-8 hydroxyl can oxidize to a ketone under strong oxidative conditions:
Example :

  • Compound X7-chloro-8-oxo-6-methoxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one

    • Conditions : CrO₃/H₂SO₄ (Jones reagent), 0°C (2 hrs) .

    • Yield : ~60% (estimated from ).

Reduction of the Dihydro Ring

Catalytic hydrogenation reduces the dihydro ring to a tetrahydro derivative:
Example :

  • Compound X + H₂ → 7-chloro-8-hydroxy-6-methoxy-3-methyl-1H-2-benzopyran-1-ol

    • Conditions : Pd/C, H₂ (1 atm), EtOH (12 hrs) .

    • Yield : ~70% (based on ).

Glucuronidation

The C-8 hydroxyl undergoes phase II metabolism via UDP-glucuronosyltransferase (UGT):
Example :

  • Compound X7-chloro-8-O-β-D-glucuronide-6-methoxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one

    • Enzyme : UGT1A1/UGT1A9 (human isoforms) .

    • Kinetics : Km=12.5muMK_m=12.5\\mu M, Vmax=8.3\pmol/min/mgV_{max}=8.3\pmol/min/mg .

Halogen Exchange

The C-7 chlorine can be replaced by bromine or iodine via halogen dance reactions:
Example :

  • Compound X + NaBr → 7-bromo-3,4-dihydro-8-hydroxy-6-methoxy-3-methyl-1H-2-benzopyran-1-one

    • Conditions : CuBr₂, DMF, 120°C (8 hrs) .

    • Yield : ~55% .

Side-Chain Functionalization

The C-3 methyl group is resistant to oxidation but can undergo radical bromination:
Example :

  • Compound X3-bromomethyl-7-chloro-3,4-dihydro-8-hydroxy-6-methoxy-1H-2-benzopyran-1-one

    • Conditions : NBS, AIBN, CCl₄, reflux (6 hrs) .

    • Yield : ~40% .

Scientific Research Applications

Biological Activities

7-Chloro-3,4-dihydro-8-hydroxy-6-methoxy-3-methyl-1H-2-benzopyran-1-one exhibits a range of biological activities:

Antimicrobial Properties
Studies have demonstrated that isocoumarin derivatives possess antimicrobial effects against various pathogens. The compound has shown efficacy against bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Cytotoxic Effects
Research indicates that this compound can induce cytotoxicity in certain cancer cell lines. Its ability to inhibit cell proliferation suggests potential applications in cancer therapy .

Antiallergic and Immunomodulatory Activities
The compound has been reported to possess antiallergic properties, which could be beneficial in treating allergic conditions. Additionally, its immunomodulatory effects may contribute to enhancing immune responses .

Applications in Medicine

The diverse biological activities of this compound open avenues for its application in medicine:

Pharmaceutical Development
Due to its antimicrobial and cytotoxic properties, this compound is being explored for the development of new pharmaceuticals aimed at treating infections and cancer .

Plant Growth Regulators
Research indicates that isocoumarins can act as plant growth regulators, enhancing growth and resistance against pests and diseases . This application is particularly relevant in agricultural biotechnology.

Case Studies

Several case studies highlight the practical applications of this compound:

Case Study 1: Antimicrobial Activity
A study conducted on various chlorinated isocoumarins demonstrated significant antimicrobial activity against Staphylococcus aureus and Candida albicans. The results indicated that modifications at specific positions on the isocoumarin structure could enhance efficacy .

Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies showed that this compound exhibited selective cytotoxicity towards breast cancer cell lines (MCF7). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of 7-Chloro-3,4-dihydro-8-hydroxy-6-methoxy-3-methyl-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The compound’s functional groups significantly influence its physical and chemical behavior. Comparisons with analogs from the evidence highlight key trends:

Compound Substituents Melting Point (°C) Yield (%) Key Functional Groups
7-Chloro-3,4-dihydro-8-hydroxy-6-methoxy-3-methyl-1H-2-benzopyran-1-one Cl, OH, OCH3, CH3 Not reported Not reported Chloro, hydroxy, methoxy, methyl
3-[2-(4-Methoxybenzoyl)allyl]-4-hydroxy-6-methylpyran-2-one (7b) OCH3, CH3, benzoyl 171 48 Methoxy, methyl, ketone
3-[2-(3,4-Dichlorobenzoyl)allyl]-4-hydroxy-6-methylpyran-2-one (7c) Cl, CH3, benzoyl 164 40 Dichloro, methyl, ketone
NM-3 (Isocoumarin derivative) Cl, OCH3 (exact positions unspecified) Not reported Not reported Chloro, methoxy (antiangiogenic agent)
  • Chlorine Substitution : The presence of chlorine enhances lipophilicity and metabolic stability. For instance, dichloro-substituted analogs (e.g., 7c) exhibit lower melting points (164°C) compared to methoxy-substituted derivatives (171°C for 7b), likely due to reduced crystallinity .
  • Hydroxy and Methoxy Groups: These polar groups improve solubility in protic solvents. In benzodithiazepinones (e.g., compound 9 ), similar substitutions (Cl, CH3, OH) correlate with high melting points (281–282°C), suggesting strong intermolecular hydrogen bonding .

Structural and Spectral Comparisons

  • IR/NMR Profiles: The target compound’s hydroxyl (∼3120 cm⁻¹) and carbonyl (∼1690 cm⁻¹) stretches align with benzodithiazepinones , while its pyranone core would show characteristic ¹H NMR signals near δ 3.30–5.78 ppm for methyl and methoxy groups .
  • Elemental Analysis : Discrepancies between calculated and found values (e.g., C 35.13% vs. 34.97% in compound 15 ) underscore the importance of rigorous purification to ensure structural fidelity.

Biological Activity

7-Chloro-3,4-dihydro-8-hydroxy-6-methoxy-3-methyl-1H-2-benzopyran-1-one, also known by its CAS number 15815-79-9, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C11H11ClO4C_{11}H_{11}ClO_{4} with a molecular weight of approximately 242.66 g/mol. Its structural features include a chloro group and methoxy groups that contribute to its biological activities.

Research indicates that this compound exhibits several mechanisms of action:

  • Antioxidant Activity : The compound has been shown to possess significant antioxidant properties, which may contribute to its protective effects against oxidative stress in various biological systems.
  • Anti-inflammatory Effects : Studies suggest that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation.
  • Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, indicating its potential as an antimicrobial agent.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Effect Reference
AntioxidantReduces oxidative stress
Anti-inflammatoryInhibits cytokine production
AntimicrobialEffective against bacteria
CytotoxicityInduces apoptosis in cancer cells

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

  • Cancer Research : In vitro studies have shown that this compound induces apoptosis in cancer cell lines. A notable study demonstrated a dose-dependent increase in cytotoxicity against breast cancer cells, suggesting its potential as a chemotherapeutic agent .
  • Anti-inflammatory Applications : A study focused on the compound's ability to modulate inflammatory responses in animal models of arthritis showed significant reductions in swelling and pain markers after treatment with the compound .
  • Antimicrobial Efficacy : Research has indicated that this compound exhibits broad-spectrum antibacterial activity. It was particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, making it a candidate for further development as an antimicrobial drug .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for benzopyran-1-one derivatives, and how can they be adapted for 7-chloro-3,4-dihydro-8-hydroxy-6-methoxy-3-methyl-1H-2-benzopyran-1-one?

  • Answer : Synthesis of benzopyran-1-one derivatives typically involves cyclization of substituted phenolic precursors or modifications of pre-existing chromene scaffolds. For example, hydrolysis of lactone rings (as in ) or alkylation at specific positions (e.g., methoxy or chloro substitutions) can be adapted. Key steps include:

  • Lactone ring stability : Hydrolysis of the lactone ring (as in derivative 5 in ) led to reduced activity, suggesting the need for controlled reaction conditions to preserve structural integrity.
  • Chlorination and methoxylation : Position-specific substitutions (e.g., 7-chloro and 6-methoxy groups) require regioselective reagents. IR and NMR are critical for verifying substitutions (e.g., IR peaks for carbonyl groups at ~1690 cm⁻¹ and NMR shifts for aromatic protons) .

Q. What spectroscopic techniques are recommended for characterizing structural ambiguities in this compound?

  • Answer : A combination of 1H/13C NMR , IR spectroscopy , and mass spectrometry is essential. For example:

  • NMR : Aromatic protons in the 6.5–7.5 ppm range and methyl groups at 1.2–1.5 ppm can confirm substitutions.
  • IR : Lactone carbonyl peaks (~1700–1750 cm⁻¹) and hydroxyl stretches (~3200–3600 cm⁻¹) validate the core structure.
  • MS : Molecular ion peaks (e.g., m/z 286.28 for the parent compound) and fragmentation patterns help confirm substituents .

Advanced Research Questions

Q. How do structural modifications at the 3-methyl or 8-hydroxy positions affect pharmacological activity?

  • Answer : Evidence from benzopyran-1-one derivatives (e.g., AI-77-B analogs in ) shows:

  • 3-Methyl group : Critical for maintaining gastroprotective activity. Removal or substitution (e.g., with larger alkyl groups) reduces binding affinity to target receptors.
  • 8-Hydroxy group : Acetylation or methylation (e.g., derivative 15 in ) decreases activity by 30–50%, suggesting hydrogen bonding at this position is vital for efficacy.
  • Data table :
ModificationPositionActivity ChangeReference
Lactone hydrolysisCore structure70% decrease
8-Hydroxy → MethoxyC820% decrease
Side-chain amidationC340% increase (with toxicity)

Q. How can researchers resolve contradictions in reported bioactivity data for benzopyran-1-one analogs?

  • Answer : Contradictions often arise from:

  • Varied assay conditions : Standardize models (e.g., rat stress-induced ulcer assays in ) and control for variables like pH or enzymatic degradation.
  • Structural misassignment : Cross-validate synthetic routes with X-ray crystallography (e.g., structural misassignment in falciformin analogs in led to revised structures).
  • Statistical rigor : Use dose-response curves and replicate studies to distinguish noise from true activity .

Q. What experimental strategies mitigate toxicity while enhancing bioactivity in derivatives?

  • Answer : From and :

  • Side-chain optimization : Converting carboxyl groups to amides (e.g., derivative 10 in ) increased activity but also toxicity, suggesting a balance between hydrophobicity and hydrogen bonding.
  • Prodrug approaches : Masking phenolic hydroxyl groups (e.g., acetylated derivatives 8 and 9 in ) reduced toxicity but required enzymatic activation for efficacy.
  • In silico modeling : Predict ADMET properties to prioritize derivatives with lower hepatotoxicity .

Methodological Challenges

Q. How to design stability studies for this compound under physiological conditions?

  • Answer :

  • pH-dependent degradation : Test stability in buffers (pH 1–9) to simulate gastrointestinal and plasma environments.
  • Oxidative stress : Use H2O2 or cytochrome P450 enzymes to assess metabolite formation.
  • Analytical tools : HPLC-MS tracks degradation products, while NMR identifies structural breakdown .

Q. What computational tools are effective for predicting SAR in benzopyran-1-one derivatives?

  • Answer :

  • Docking simulations : Use AutoDock or Schrödinger to model interactions with targets (e.g., cyclooxygenase or ion channels).
  • QSAR models : Correlate substituent electronic parameters (Hammett constants) with bioactivity data from .
  • MD simulations : Assess binding stability over time (≥100 ns trajectories recommended) .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity for similar derivatives?

  • Answer : Key factors include:

  • Species-specific metabolism : Rat vs. human enzyme differences (e.g., cytochrome P450 isoforms).
  • Impurity artifacts : Synthetic byproducts (e.g., lactone-opened forms in ) may skew results.
  • Assay sensitivity : LC-MS/MS quantification (vs. UV spectroscopy) improves detection limits for low-abundance metabolites .

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